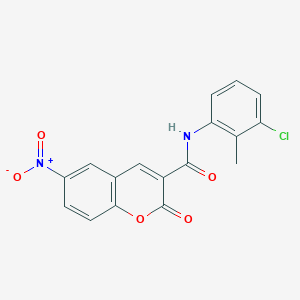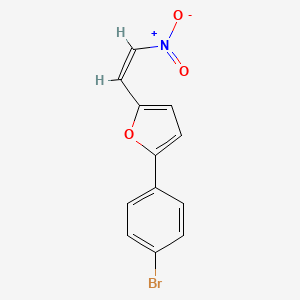![molecular formula C21H32N2O2 B6126028 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6126028.png)
7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane, also known as Lu AE58054, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective 5-HT6 receptor antagonist, which means it blocks the activity of the 5-HT6 receptor in the brain.
Mécanisme D'action
7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 is a selective antagonist of the 5-HT6 receptor, which means that it blocks the activity of this receptor in the brain. The 5-HT6 receptor is involved in the regulation of cognitive function, and it has been shown that blocking this receptor can improve memory and learning in animal models of Alzheimer's disease. 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease by blocking the activity of the 5-HT6 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 have been studied extensively in animal models. It has been shown to improve cognitive function by blocking the activity of the 5-HT6 receptor in the brain. 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been shown to have antidepressant and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 is its selectivity for the 5-HT6 receptor, which means that it has fewer off-target effects than other compounds that target this receptor. This makes it a valuable tool for studying the role of the 5-HT6 receptor in cognitive function and other physiological processes. However, one limitation of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 is its relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the brain.
Orientations Futures
There are several future directions for research on 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054. One area of interest is in the development of more potent and selective 5-HT6 receptor antagonists. Another area of research is in the evaluation of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 as a potential treatment for other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 and its effects on cognitive function and other physiological processes.
Conclusion:
7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 is a novel compound that has shown promise in the treatment of Alzheimer's disease and other neurological disorders. Its selective activity at the 5-HT6 receptor makes it a valuable tool for studying the role of this receptor in cognitive function and other physiological processes. Further research is needed to fully understand the potential therapeutic applications of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 and to develop more potent and selective 5-HT6 receptor antagonists.
Méthodes De Synthèse
The synthesis of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 involves several steps, including the reaction of 2-aminopyridine with 2-chloroethylcyclohexane, followed by the reaction of the resulting compound with 3-furoic acid. The final product is obtained after purification by column chromatography. The synthesis of 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been described in detail in several research articles, and it has been shown to be a reliable and efficient method for producing this compound.
Applications De Recherche Scientifique
7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of Alzheimer's disease. The 5-HT6 receptor is involved in the regulation of cognitive function, and it has been shown that blocking this receptor can improve memory and learning in animal models of Alzheimer's disease. 7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease, and clinical trials are currently underway to evaluate its efficacy in humans.
Propriétés
IUPAC Name |
[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c24-20(19-8-14-25-15-19)23-13-10-21(17-23)9-4-11-22(16-21)12-7-18-5-2-1-3-6-18/h8,14-15,18H,1-7,9-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTWUOSCXOZEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(furan-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)
![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B6125981.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6126003.png)


![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![N-[2-(4-morpholinyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B6126024.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide](/img/structure/B6126032.png)
![4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6126045.png)
![2-cyclopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6126048.png)